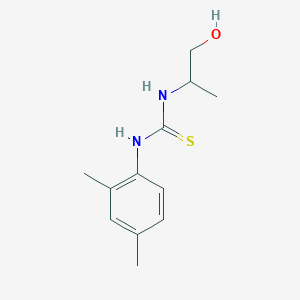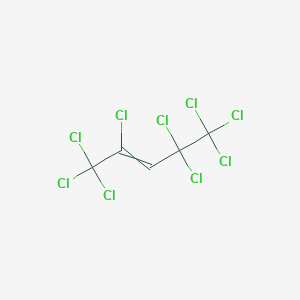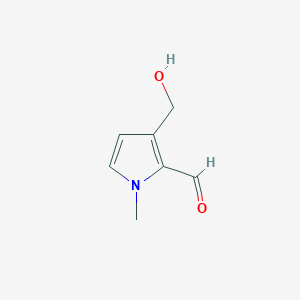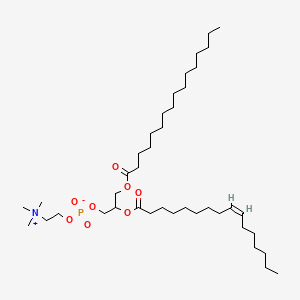
1-Palmitoyl-2-palmitoleoylphosphatidylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-2-palmitoleoylphosphatidylcholine is a phosphatidylcholine, a type of phospholipid that is a major component of biological membranes. This compound consists of a glycerol backbone with two fatty acid chains, palmitoyl and palmitoleoyl, attached to the first and second carbon atoms, respectively, and a phosphocholine group attached to the third carbon. It plays a crucial role in maintaining the structural integrity and functionality of cell membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-palmitoleoylphosphatidylcholine can be synthesized through the esterification of glycerol with palmitic acid and palmitoleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic methods using lipases to catalyze the esterification reactions. This approach offers higher specificity and yields compared to chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Palmitoyl-2-palmitoleoylphosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The unsaturated palmitoleoyl chain can undergo oxidation, leading to the formation of lipid peroxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.
Major Products Formed:
Oxidation: Lipid peroxides and aldehydes.
Hydrolysis: Free fatty acids (palmitic acid and palmitoleic acid) and glycerophosphocholine.
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-2-palmitoleoylphosphatidylcholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and membrane dynamics.
Biology: It serves as a component in the preparation of liposomes and other lipid-based delivery systems.
Medicine: It is investigated for its potential role in drug delivery and as a biomarker for certain diseases.
Wirkmechanismus
The mechanism of action of 1-Palmitoyl-2-palmitoleoylphosphatidylcholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The palmitoleoyl chain, being unsaturated, introduces kinks in the lipid bilayer, enhancing membrane fluidity. This compound also interacts with membrane proteins, affecting their function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Palmitoyl-2-oleoylphosphatidylcholine: Similar structure but with an oleoyl chain instead of a palmitoleoyl chain.
1-Palmitoyl-2-linoleoylphosphatidylcholine: Contains a linoleoyl chain, which has two double bonds.
1-Oleoyl-2-palmitoylphosphatidylcholine: The positions of the palmitoyl and oleoyl chains are reversed
Uniqueness: 1-Palmitoyl-2-palmitoleoylphosphatidylcholine is unique due to the presence of the palmitoleoyl chain, which introduces specific biophysical properties to the membrane, such as increased fluidity and distinct interactions with membrane proteins .
Eigenschaften
CAS-Nummer |
54324-45-7 |
|---|---|
Molekularformel |
C40H78NO8P |
Molekulargewicht |
732.0 g/mol |
IUPAC-Name |
[3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H78NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h17,19,38H,6-16,18,20-37H2,1-5H3/b19-17- |
InChI-Schlüssel |
QIBZFHLFHCIUOT-ZPHPHTNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
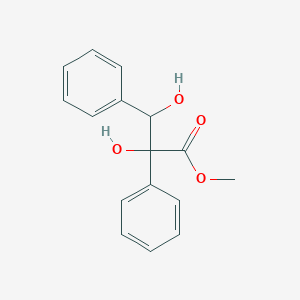
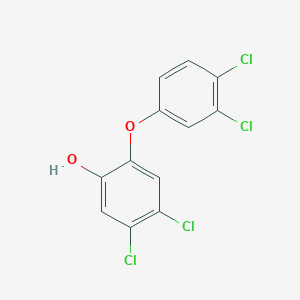
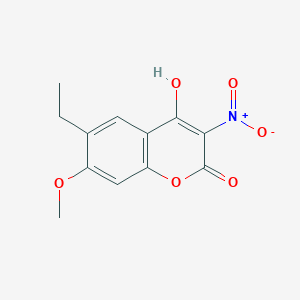
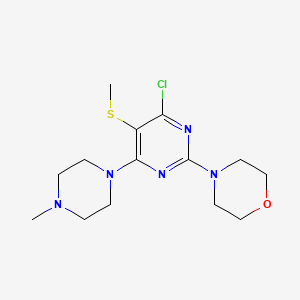

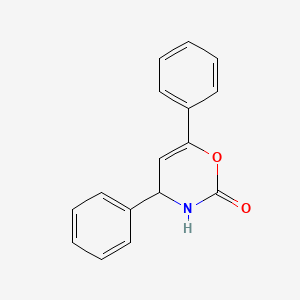
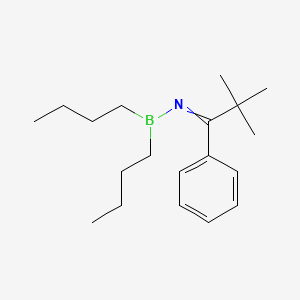
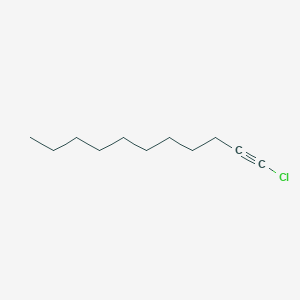
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
